molecular formula C22H25NO4 B2631312 8-((diethylamino)methyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one CAS No. 848764-18-1

8-((diethylamino)methyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one

Cat. No.: B2631312
CAS No.: 848764-18-1
M. Wt: 367.445
InChI Key: VBGUHEWZVPYVDR-UHFFFAOYSA-N
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Description

8-((diethylamino)methyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((diethylamino)methyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one typically involves multiple steps. One common method includes the condensation of 2-methoxybenzaldehyde with 4-hydroxyacetophenone in the presence of a base to form the intermediate chalcone. This intermediate is then subjected to cyclization using an acid catalyst to yield the chromenone core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

8-((diethylamino)methyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-((diethylamino)methyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-((diethylamino)methyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets. The hydroxyl and methoxy groups play a crucial role in its antioxidant activity by scavenging free radicals. The diethylamino group enhances its solubility and bioavailability, allowing it to interact with cellular targets more effectively. The chromenone core is responsible for its anticancer activity by inducing apoptosis in cancer cells through the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-((diethylamino)methyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one is unique due to the presence of the diethylamino group, which enhances its solubility and bioavailability compared to other flavonoids. This structural modification allows for better interaction with molecular targets and potentially improved therapeutic efficacy .

Properties

IUPAC Name

8-(diethylaminomethyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methylchromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-5-23(6-2)13-17-18(24)12-11-16-21(25)20(14(3)27-22(16)17)15-9-7-8-10-19(15)26-4/h7-12,24H,5-6,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGUHEWZVPYVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=C(C2=O)C3=CC=CC=C3OC)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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